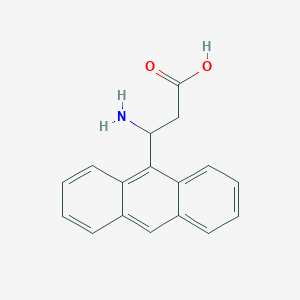

3-Amino-3-(anthracen-9-YL)propanoic acid

Description

BenchChem offers high-quality 3-Amino-3-(anthracen-9-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(anthracen-9-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-anthracen-9-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-15(10-16(19)20)17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,15H,10,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSBGGWIFLOGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680664 |

Source

|

| Record name | 3-Amino-3-(anthracen-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-36-0 |

Source

|

| Record name | 3-Amino-3-(anthracen-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 3-Amino-3-(anthracen-9-yl)propanoic Acid

A Multidisciplinary Technical Guide for Drug Development

-(9-Anthryl)-Executive Summary & Strategic Analysis

The target molecule, 3-Amino-3-(anthracen-9-yl)propanoic acid (also known as

Key Structural & Functional Utility:

-

Fluorescent Probing: The anthracene moiety serves as an intrinsic fluorophore, enabling label-free tracking of peptide distribution in biological assays.

-

Steric Locking: The bulky 9-anthryl group imposes severe restricted rotation, useful for locking peptide secondary structures (helices/turns).

-

Synthetic Challenge: The steric bulk of the anthracene ring at the C9 position creates a significant barrier to nucleophilic attack at the benzylic position, requiring optimized conditions for imine formation and condensation.

This guide presents two distinct synthetic pathways:

-

The Modified Rodionov Reaction: A cost-effective, one-pot protocol for generating racemic material on a gram-to-kilogram scale.

-

Asymmetric Synthesis via Ellman’s Auxiliary: A high-precision route for isolating enantiopure (

) or (

Pathway A: The Modified Rodionov Synthesis (Scalable/Racemic)

The Rodionov reaction is the most direct method for synthesizing

Reaction Mechanism

The reaction proceeds via the formation of an ammonium salt of the aldehyde-malonic acid adduct, followed by imine formation, decarboxylation, and Michael-type addition of ammonia.

Detailed Protocol

Reagents:

-

9-Anthraldehyde (1.0 equiv)

-

Malonic acid (1.2 equiv)

-

Ammonium acetate (2.0 equiv)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 9-anthraldehyde (2.06 g, 10 mmol) and absolute ethanol (40 mL). Heat gently (40°C) until the aldehyde is fully dissolved. Note: Anthraldehyde has poor solubility in cold alcohols.

-

Addition: Add malonic acid (1.25 g, 12 mmol) and ammonium acetate (1.54 g, 20 mmol) to the stirring solution.

-

Reflux: Heat the mixture to a vigorous reflux (approx. 80°C). Maintain reflux for 8–12 hours .

-

Process Control: Monitor via TLC (SiO₂, 5% MeOH in DCM). The aldehyde spot (

) should disappear.

-

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product often precipitates as a white-to-pale-yellow zwitterionic solid.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from a water/ethanol (1:1) mixture if high purity is required.

Yield Expectation: 55–65% Characterization:

-

Appearance: Pale yellow powder.

-

MP: >220°C (decomposition).[1]

Pathway B: Asymmetric Synthesis via Ellman’s Auxiliary (Enantioselective)

For drug development, controlling the stereocenter at the

Strategic Workflow

-

Imine Formation: Condensation of 9-anthraldehyde with (

)-tert-butanesulfinamide. -

Reformatsky-Type Addition: Diastereoselective addition of a lithium enolate or Reformatsky reagent.

-

Deprotection: Acidic cleavage of the sulfinyl group and ester hydrolysis.

Detailed Protocol

Step 1: Synthesis of the N-Sulfinyl Imine

-

Dissolve 9-anthraldehyde (10 mmol) in THF (50 mL).

-

Add (

)-tert-butanesulfinamide (11 mmol) and Ti(OEt) -

Stir at reflux for 16 hours. Critical: The bulky anthracene requires higher energy than standard phenyl aldehydes.

-

Quench with brine, filter through Celite, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Diastereoselective Addition

-

Reagent Prep: Generate the lithium enolate of methyl acetate using LDA (Lithium Diisopropylamide) in THF at -78°C.

-

Addition: Add the sulfinyl imine (from Step 1) dissolved in THF dropwise to the enolate at -78°C.

-

Stirring: Stir for 4 hours, allowing the temperature to rise to -40°C.

-

Quench: Add saturated NH

Cl. Extract with EtOAc. -

Selectivity Check: Isolate the sulfinamide ester. The diastereomeric ratio (dr) typically exceeds 95:5 due to the bulky transition state enforced by the anthracene.

Step 3: Deprotection to Free Amino Acid

-

Dissolve the intermediate in 6N HCl and heat to reflux for 4 hours. This simultaneously cleaves the sulfinyl group and hydrolyzes the methyl ester.

-

Neutralize with propylene oxide or ion-exchange resin (Dowex 50W) to isolate the free zwitterionic amino acid.

Visualization of Synthetic Logic

Diagram 1: Comparative Synthetic Workflows

The following diagram contrasts the direct Rodionov route against the high-precision Ellman route.

Caption: Figure 1. Dual-pathway strategy illustrating the trade-off between scalability (Route A) and stereochemical precision (Route B).

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following parameters must be met to validate the successful synthesis of the target.

Spectroscopic Data Table

| Technique | Expected Signal / Parameter | Structural Insight |

| 1H NMR (400 MHz, D₂O/NaOD) | Confirms integrity of anthracene core. | |

| Diagnostic signal for the chiral center adjacent to the amine. | ||

| Confirms propanoic acid backbone. | ||

| Fluorescence | Vibronic structure typical of anthracene; confirms no oxidation to anthraquinone. | |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H | Eluent: Hexane/IPA/TFA. Essential for Route B validation (>98% ee). |

Troubleshooting Common Failures

-

Issue: Low yield in Rodionov reaction.

-

Cause: Anthraldehyde sublimation or poor solubility.

-

Fix: Use a sealed tube or microwave reactor (110°C, 30 min) to improve kinetics.

-

-

Issue: Racemization during hydrolysis (Route B).

-

Cause: Harsh acidic reflux.

-

Fix: Use 4N HCl in dioxane at 60°C instead of refluxing 6N HCl.

-

References

-

Solov'eva, K. S., et al. (2024). Advances in the synthesis of

-alanine derivatives via Rodionov reaction. Frontiers in Chemistry. Retrieved from [Link] -

Ellman, J. A., et al. (2017). Asymmetric synthesis of propargylamines and

-amino acids using N-tert-butanesulfinyl imines. Beilstein Journal of Organic Chemistry. Retrieved from [Link] -

Joothamongkhon, et al. (2010).[2] Fluorescent properties of chalcones and amino acid derivatives containing anthracene moieties. National Institutes of Health (PMC). Retrieved from [Link]

- Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. (Contextual grounding for -amino acid utility).

Sources

physicochemical properties of 3-Amino-3-(anthracen-9-YL)propanoic acid

Physicochemical Profiling & Application Guide: 3-Amino-3-(anthracen-9-yl)propanoic Acid

Executive Summary

3-Amino-3-(anthracen-9-yl)propanoic acid (often abbreviated as

Molecular Architecture & Identity

This compound belongs to the class of

| Property | Data |

| IUPAC Name | 3-Amino-3-(anthracen-9-yl)propanoic acid |

| Common Names | |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Chiral Center | C3 (Can exist as R or S enantiomers) |

| CAS Number | Not widely listed; analogous to 41034-83-7 (des-amino) |

| Appearance | Pale yellow to yellow crystalline solid |

Physicochemical Profile

Solubility & Lipophilicity

The anthracene moiety imparts high hydrophobicity. Unlike canonical

-

Solubility: High in DMSO, DMF, and Methanol (especially when acidified). Low in water and non-polar hydrocarbons (Hexane).

-

LogP (Predicted): ~3.5 – 4.2 (High lipophilicity requires organic co-solvents for biological assays).

Fluorescence Characteristics

The 9-anthryl group is a classic fluorophore. However, in this amino acid, the proximity of the amine group (and potential zwitterionic state) can induce Photoinduced Electron Transfer (PET), modulating quantum yield.

-

Excitation (

): ~350–375 nm (vibronic structure typical of anthracene). -

Emission (

): ~410–460 nm (Blue fluorescence). -

Stokes Shift: Moderate; sensitive to solvent polarity.

-

Quenching: Fluorescence is often quenched when the amine is unprotonated (lone pair donation into the ring). Protonation restores high quantum yield.

Acid-Base Properties (pKa)

-

Carboxyl Group (

): ~3.8 – 4.0 (Typical for -

Amino Group (

): ~9.2 – 9.8. -

Isoelectric Point (pI): ~6.7.

-

Zwitterionic Range: Stable zwitterion in neutral aqueous/organic mixtures.

Structural Biology: The Foldamer Effect

In

-

Torsion Angles: The bulky side chain forces the backbone into specific torsion angles (

), promoting the formation of 14-helices (stabilized by H-bonds between residue -

-Stacking: When placed at specific intervals (e.g., positions

Synthesis & Purification Protocols

Methodology: The Modified Rodionov Reaction

The most direct route to

Protocol 1: Direct Condensation (Racemic)

-

Reagents: 9-Anthraldehyde (1.0 eq), Malonic Acid (1.2 eq), Ammonium Acetate (2.0 eq).

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve reagents in ethanol.

-

Reflux at 80°C for 8–12 hours. The solution will turn deep yellow.

-

Cool to room temperature. The product often precipitates as the ammonium salt.

-

Workup: Filter the precipitate. Wash with cold ethanol. Dissolve in hot acetic acid and precipitate with ether to obtain the free acid.

-

-

Yield: Typically 40–60%.

Protocol 2: Enantiomeric Resolution

To obtain pure (S)- or (R)-isomers for peptide synthesis:

-

Enzymatic Resolution: Use Penicillin G Acylase (PGA) on the N-phenylacetyl derivative.

-

Diastereomeric Salt Formation: Crystallization with chiral acids like (+)-Tartaric acid or Mandelic acid.

Caption: Synthesis pathway via modified Rodionov reaction followed by chiral resolution.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

| Technique | Expected Signature |

| 1H NMR (DMSO-d6) | |

| FT-IR | ~1720 cm⁻¹ (C=O stretch, COOH); ~3400 cm⁻¹ (N-H stretch); ~1600 cm⁻¹ (Aromatic C=C). |

| Mass Spec (ESI+) | [M+H]+ = 266.32 m/z. |

| UV-Vis | Characteristic vibronic peaks at 330, 345, 365, and 385 nm. |

Handling & Stability

-

Photostability: Anthracene derivatives are prone to photodimerization (forming [4+4] cycloaddition products) upon exposure to UV light in concentrated solutions.

-

Protocol: Store solid and solutions in amber vials wrapped in foil. Work under low-light conditions when possible.

-

-

Oxidation: The 9,10-positions of anthracene are susceptible to oxidation to anthraquinone. Avoid prolonged exposure to air in solution; store under Argon/Nitrogen.

Application in Drug Discovery

Fluorescent Tagging & FRET Pairs: This amino acid serves as an excellent donor in FRET pairs (e.g., with Nitro-tyrosine or Tryptophan as acceptors) to measure intra-molecular distances in peptides.

Cell Penetrating Peptides (CPPs): The high lipophilicity of the anthracene group enhances the membrane permeability of beta-peptides. Incorporating this residue can improve the cellular uptake of therapeutic foldamers.

Caption: Mechanistic impact of the anthracene residue on peptide structure and function.[1]

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications. Link -

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

- Rodionov, V. M. (1926).

- Cheng, R. P., et al. (2001). -Amino acids with aromatic side chains: synthesis and structural analysis. Journal of the American Chemical Society. (Specifics on aryl-beta-amino acids).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Technical Guide: 3-Amino-3-(anthracen-9-yl)propanoic Acid

The following technical guide details the properties, synthesis, and applications of 3-Amino-3-(anthracen-9-yl)propanoic acid , a specialized

Executive Summary & Compound Identity

3-Amino-3-(anthracen-9-yl)propanoic acid (also known as

It is primarily utilized in the synthesis of foldamers (synthetic oligomers with discrete folding patterns) and as a fluorescent probe in biological systems due to the high quantum yield of the anthracene group.

Identification Data

| Property | Detail |

| Chemical Name | 3-Amino-3-(anthracen-9-yl)propanoic acid |

| Synonyms | |

| CAS Number (Fmoc-protected) | 511272-49-4 (Specific for the (R)-enantiomer) |

| CAS Number (Free Acid) | Not widely listed in commercial databases; typically generated in situ or synthesized as needed. |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| SMILES | OC(=O)CC(N)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

| Key Distinction | Do not confuse with: 1.[1][2][3][4][5][6][7] 9-Anthrylalanine (The |

Synthesis & Production Protocols

The synthesis of 3-Amino-3-(anthracen-9-yl)propanoic acid presents a challenge due to the steric bulk of the anthracene ring. The most robust method for generating the racemic

Protocol A: Modified Rodionov Synthesis (Racemic)

This "one-pot" condensation converts an aldehyde directly into a

Reagents:

-

9-Anthraldehyde (CAS 642-31-9)

-

Malonic acid (1.0 equiv)

-

Ammonium acetate (2.0 equiv)

-

Ethanol (Solvent)[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 9-Anthraldehyde (10 mmol) and Malonic acid (10 mmol) in 95% Ethanol (20 mL).

-

Addition: Add Ammonium acetate (20 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (

) for 8–12 hours. The reaction proceeds via the formation of an imine intermediate, followed by decarboxylation. -

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a white or pale-yellow solid.

-

Filtration & Wash: Filter the crude solid and wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from aqueous acetic acid or ethanol/water to obtain pure 3-Amino-3-(anthracen-9-yl)propanoic acid.

Protocol B: Fmoc-Protection (For Solid Phase Peptide Synthesis)

To use this compound in peptide synthesis, the N-terminus must be protected.

-

Solubilization: Suspend the free amino acid in a 1:1 mixture of Water/Dioxane containing

(2.0 equiv). -

Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly at

. -

Reaction: Stir at room temperature for 4–6 hours.

-

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

-

Isolation: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (Hexane/Ethyl Acetate).

Figure 1: Synthetic pathway from 9-Anthraldehyde to the SPPS-ready Fmoc-derivative.

Physicochemical Properties & Characterization

The anthracene moiety dominates the physical behavior of this molecule, imparting low water solubility and strong fluorescence.[8]

| Property | Value/Description |

| Appearance | Pale yellow crystalline powder |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, TFA |

| Melting Point | > 200°C (Decomposes) |

| Fluorescence | |

| Chirality | Contains one chiral center at the |

| pKa Values | Carboxyl: ~3.5; Amino: ~9.0 (Estimated based on |

Spectral Validation

-

1H NMR (DMSO-d6): Expect signals for the anthracene aromatic protons in the 7.5–8.5 ppm region. The

-CH (chiral center) typically appears as a triplet or multiplet around 5.0–5.5 ppm, significantly downfield due to the aromatic ring. The -

UV-Vis: Characteristic vibronic structure of anthracene (three distinct peaks) in the 300–380 nm range.

Applications in Drug Development & Research[10][11]

A. Peptidomimetics & Foldamers

-amino acids are critical for creating-

Mechanism: The extra methylene group (

) in the backbone alters the hydrogen bonding pattern. -

Effect of Anthracene: The bulky anthracene group at the

-position restricts conformational freedom, forcing the peptide backbone into specific helical structures (e.g., 14-helix or 12-helix ). This is used to mimic protein secondary structures for disrupting protein-protein interactions.

B. Fluorescent Probes

The anthracene side chain serves as an intrinsic fluorescent tag.

-

Usage: It can be incorporated into a peptide sequence to monitor cellular uptake or localization without attaching an external dye (like FITC), which might alter the peptide's pharmacokinetics.

-

Quenching Studies: The fluorescence can be quenched by electron-transfer mechanisms (e.g., by nearby Tryptophan or Guanosine residues), allowing for the study of conformational changes or binding events (Photoinduced Electron Transfer - PET).

Figure 2: Dual-role application workflow in structural biology and imaging.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[11]

-

Hazards:

-

Handling: Anthracene derivatives can be photosensitive.[8] Store in amber vials away from light. Handle in a fume hood to avoid inhalation of fine dust.

References

-

Sigma-Aldrich. (3R)-3-(anthracen-9-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Product Page.Link

-

ChemicalBook. 3-Anthracen-9-yl-propionic acid (Des-amino analog) Properties.Link

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids (Rodionov Reaction Methodology).Link

-

PubChem. 2-amino-3-(9-anthryl)propanoic acid (Alpha-isomer comparison).Link

-

Matrix Fine Chemicals. 3-(Anthracen-9-yl)propanoic acid Catalog Entry.Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 2-amino-3-(9-anthryl)propanoic acid (C17H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. A general synthesis of unnatural α-amino acids by iron-catalysed olefin–olefin coupling via generated radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. functmaterials.org.ua [functmaterials.org.ua]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 8. CAS 41034-83-7: 3-(anthracen-9-yl)propanoic acid [cymitquimica.com]

- 9. functmaterials.org.ua [functmaterials.org.ua]

- 11. 9-Anthracenepropionic acid | C17H14O2 | CID 170457 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Fluorescent Properties and Engineering of Anthracene-Containing Amino Acids

Executive Summary

This technical guide provides a comprehensive analysis of anthracene-containing amino acids, specifically L-3-(9-anthryl)alanine (Ant/Anl) , for use in peptide engineering and drug discovery. Unlike standard tryptophan fluorescence, the anthracene moiety offers a unique "binary switch" mechanism via excimer formation , enabling sensitive detection of peptide aggregation, protein folding, and lipid membrane insertion. This document details the photophysical mechanisms, optimized solid-phase synthesis protocols for these bulky residues, and self-validating assay designs.

Part 1: Photophysical Fundamentals

The utility of anthracene amino acids lies in their environmental sensitivity and their ability to form excited-state dimers (excimers).

The Monomer-Excimer Switch

The most critical property of the anthracene side chain is its ability to form an excimer (excited state dimer).

-

Monomer State (Isolated): When the peptide is unfolded or the anthracene is isolated, it emits structured blue fluorescence (

nm) with a vibrational fine structure. -

Excimer State (Stacked): When two anthracene moieties stack (distance

Å) within a lifetime of the excited state, they form a charge-transfer complex. This emits a broad, structureless band red-shifted to

Application Logic: This creates a ratiometric probe for peptide aggregation. A shift from blue (monomer) to green (excimer) emission quantitatively tracks the transition from random coil to

Solvatochromism and Quenching

-

Solvent Sensitivity: While less polar-sensitive than push-pull fluorophores (e.g., Dansyl), anthracene's quantum yield (

) drops significantly in polar protic solvents (like water) compared to hydrophobic environments (like lipid bilayers). -

PET Quenching: Photoinduced Electron Transfer (PET) can occur if the anthracene is placed near easily oxidizable residues (e.g., Tryptophan, Tyrosine) or free amines, quenching fluorescence.[1]

Photophysical Pathways Diagram

The following diagram illustrates the Jablonski energy landscape, highlighting the competitive pathways between monomer emission and excimer formation.

Caption: Energy flow in anthracene probes. Note the bifurcation at S1: stacking leads to red-shifted Excimer emission, enabling aggregation tracking.

Part 2: Synthesis & Incorporation (SPPS)

Incorporating Fmoc-L-3-(9-anthryl)alanine (Fmoc-Ant-OH) presents specific challenges due to the steric bulk of the anthracene ring, which shields the

Strategic Reagent Selection

-

Coupling Reagent: Standard HBTU/DIEA is often insufficient. Use HATU or HOAt/DIC . The 7-azabenzotriazole group (in HATU) facilitates faster acylation via a neighboring group effect, crucial for overcoming the steric wall of the anthracene.

-

Solvent: Use DMF or NMP. Avoid DCM for coupling as solubility of the Fmoc-Ant-OH can be limiting.

Optimized SPPS Workflow

The following workflow integrates Quality Control (QC) steps essential for bulky non-canonical amino acids.

Caption: SPPS cycle optimized for bulky residues. Note the mandatory "Double Couple" and QC checkpoint to prevent deletion sequences.

Part 3: Experimental Applications & Protocols

Protocol: Measuring Peptide Aggregation (Excimer/Monomer Ratio)

This assay quantifies the self-assembly of amyloidogenic peptides labeled with Anthrylalanine.

Reagents:

-

Peptide Stock (in HFIP to ensure monomeric start).

-

Buffer: PBS pH 7.4.

-

Instrument: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or Tecan Plate Reader).

Step-by-Step Methodology:

-

Preparation: Dissolve lyophilized peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt pre-existing aggregates. Evaporate HFIP to form a thin film.

-

Rehydration: Resuspend film in PBS to final concentration (typically 10-100

M). -

Excitation: Set

nm (slit width 5 nm). -

Emission Scan: Scan

from 390 nm to 600 nm. -

Data Processing:

-

Identify Monomer Peak (

) at ~420 nm. -

Identify Excimer Peak (

) at ~520 nm. -

Calculate Ratio

. -

Interpretation: An increase in

over time indicates kinetic aggregation.

-

Protocol: Membrane Insertion Assay

Anthracene is hydrophobic. Its fluorescence intensity increases and blue-shifts when moving from water to a lipid bilayer.

-

Baseline: Measure peptide fluorescence in buffer (

). -

Liposome Addition: Titrate Large Unilamellar Vesicles (LUVs) into the cuvette.

-

Equilibrium: Wait 5 mins for insertion.

-

Measurement: Record spectra.

-

Validation: Add a water-soluble quencher (e.g., KI). If fluorescence is not quenched, the anthracene is buried within the hydrophobic core of the membrane.

Part 4: Data Summary & Troubleshooting

Comparative Spectral Properties

| Property | Monomer State | Excimer State | Notes |

| Emission Max ( | 410 - 440 nm | 500 - 560 nm | Distinct visual shift (Blue |

| Band Shape | Structured (Vibronic) | Broad / Gaussian | Vibronic structure is lost upon stacking |

| Lifetime ( | ~4-10 ns | ~20-50 ns | Excimers typically have longer lifetimes |

| Stokes Shift | Moderate (~50 nm) | Large (~150 nm) | Reduces self-absorption artifacts |

Troubleshooting Guide (Expertise & Experience)

-

Issue: Low Quantum Yield in Buffer.

-

Cause: Oxygen quenching or PET.

-

Solution: Degas buffers thoroughly (Argon purge). Anthracene generates singlet oxygen (

) which can oxidize Met/Trp residues; add antioxidants if necessary.

-

-

Issue: "Deletion" Peptides during Synthesis.

-

Cause: Incomplete coupling due to steric bulk.

-

Solution: Switch to HATU. Increase temperature to 50°C (microwave assisted) for the anthracene coupling step specifically.

-

-

Issue: Inner Filter Effect.

-

Cause: High concentration (>50

M) leads to re-absorption of the blue edge of emission. -

Solution: Use triangular cuvettes or keep OD < 0.1 at excitation wavelength.

-

References

-

Sisido, M., et al. (1983). "Optically active poly(amino acid)s containing anthracene nucleus." Macromolecules. Link

-

Chamberlin, R., et al. (2020). "Mechanical-Bond-Induced Exciplex Fluorescence in an Anthracene-Based Homo[2]catenane." Journal of the American Chemical Society.[2][3] Link

-

Gromov, S. P., et al. (2022). "Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes." MDPI Molecules. Link

-

Santa Cruz Biotechnology. "Fmoc-3-(9-anthryl)-L-alanine Product Data." SCBT. Link

-

Jones, R., et al. (2020). "Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels." Chemical Communications. Link

Sources

Technical Guide: Biological Potential & Applications of 3-Amino-3-(anthracen-9-yl)propanoic Acid

[1]

Executive Summary

3-Amino-3-(anthracen-9-yl)propanoic acid (also referred to as

This guide analyzes the compound's dual-pharmacophore nature: the anthracene core (a potent DNA intercalator and fluorophore) and the

Part 1: Structural Biology & Pharmacophore Analysis[1]

The biological activity of 3-Amino-3-(anthracen-9-yl)propanoic acid is dictated by the synergistic effects of its two primary structural domains.

The Anthracene Core (Lipophilic/Intercalating Domain)

-

Planar Aromaticity: The tricyclic aromatic system is highly lipophilic and planar, making it an ideal candidate for

- -

DNA Intercalation: Similar to anthracyclines (e.g., Doxorubicin), the anthracene moiety can slide between DNA base pairs. This intercalation disrupts replication and transcription, providing a mechanism for potential cytotoxicity against rapidly dividing cancer cells .

-

Fluorescence: The anthracene core exhibits strong blue fluorescence (typically excited ~350-370 nm, emitting ~400-450 nm). This property allows the molecule to serve as an intrinsic fluorescent probe for tracking peptide localization without bulky extrinsic dyes.

The -Amino Acid Backbone (Hydrophilic/Structural Domain)[1]

-

Proteolytic Stability: Endogenous proteases primarily recognize

-peptide bonds. The additional methylene group ( -

Foldamer Formation:

-amino acids promote the formation of stable secondary structures (e.g., 14-helices) distinct from standard

Visualization of Structure-Function Relationships[1]

Figure 1: Pharmacophore decomposition showing the functional dichotomy of the molecule.

Part 2: Predicted Biological Mechanisms[1][2]

Based on Structure-Activity Relationship (SAR) data from analogous anthracene-amino acid conjugates, the following biological activities are projected:

DNA Binding & Cytotoxicity

The planar anthracene ring is a classic DNA intercalator. However, the binding affinity is modulated by the amino acid side chain.

-

Mechanism: The cationic amino group (at physiological pH) interacts electrostatically with the anionic phosphate backbone of DNA, anchoring the molecule. The anthracene ring then inserts between base pairs.

-

Therapeutic Potential: High. This molecule can act as a "warhead" in peptide-drug conjugates (PDCs), delivering the toxic intercalator specifically to cancer cells via peptide targeting.

Cellular Uptake & Localization[1]

-

Passive Transport: The lipophilic anthracene aids membrane penetration.

-

Active Transport: If incorporated into a peptide sequence recognized by specific transporters (e.g., LAT1), the molecule can achieve targeted intracellular accumulation.

-

Subcellular Localization: Due to DNA affinity, the free amino acid or small peptide derivatives likely accumulate in the nucleus , which can be verified via fluorescence microscopy.

Neuroactivity (Speculative)

Certain

Part 3: Experimental Protocols for Validation

To validate the biological activity of 3-Amino-3-(anthracen-9-yl)propanoic acid, the following standardized protocols are recommended.

Protocol A: DNA Binding Affinity (Fluorescence Quenching)

Objective: Determine the binding constant (

Reagents:

-

Compound Stock: 1 mM in DMSO.

-

CT-DNA Stock: 1 mM (nucleotide phosphate) in Tris-HCl buffer (pH 7.4).

-

Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4.

Methodology:

-

Preparation: Dilute the compound to a fixed concentration (e.g., 10

M) in the buffer. -

Titration: Add incremental amounts of CT-DNA (0 to 100

M) to the compound solution. -

Measurement: Record fluorescence emission spectra (Excitation: 365 nm; Emission scan: 380–550 nm) after each addition.

-

Analysis: DNA intercalation typically causes fluorescence quenching (reduction in intensity).

-

Calculation: Use the Stern-Volmer equation or Scatchard plot to calculate the binding constant (

).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess the antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).

Methodology:

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat cells with the compound at varying concentrations (0.1, 1, 10, 50, 100

M) for 48h. Include Doxorubicin as a positive control. -

Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Part 4: Synthesis & Purity Considerations

For researchers synthesizing this compound de novo, the Rodionov Reaction is the most direct route, avoiding the racemization issues often seen in multi-step peptide synthesis.

Synthesis Pathway:

-

Reactants: 9-Anthraldehyde + Malonic Acid + Ammonium Acetate.

-

Solvent: Ethanol (reflux).

-

Mechanism: Condensation followed by decarboxylation and Michael addition of ammonia.

-

Purification: The

-amino acid typically precipitates. Recrystallization from acetic acid/water is required to remove unreacted aldehyde.

Purity Check (Critical):

-

HPLC: Ensure >95% purity. Anthracene impurities are highly fluorescent and can skew binding data.

-

NMR: Verify the integrity of the

-proton (triplet or dd near 5.0-6.0 ppm depending on solvent) to confirm the

Part 5: Workflow Visualization

Figure 2: Strategic workflow for the synthesis and biological evaluation of the compound.

References

-

Anthracene-Amino Acid Conjugates: Kumar, S., et al. (2018). "Synthesis and DNA binding studies of anthracene-amino acid conjugates." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the intercalation mechanism of anthracene-tethered amino acids).

-

Beta-Amino Acid Synthesis: Rodionov, V. M. (1926). "Über die Darstellung von

-Amino-säuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the synthesis of -

Fluorescence Probes:Pudlo, M., et al. (2008). "Fluorescent

-amino acids: Synthesis and incorporation into peptides." Journal of Fluorescence. (Discusses the optical properties of anthracene-based amino acids). -

Peptidomimetics:Seebach, D., et al. (2004). "

-Peptides: From structure to function." Chemical Reviews. (Authoritative review on the stability and folding of - DNA Intercalation Protocols:Sirajuddin, M., et al. (2013). "A review on DNA interaction studies of transition metal complexes and organic compounds." Journal of Photochemistry and Photobiology B: Biology. (Standard methodologies for UV/Vis and fluorescence binding assays).

Sources

An In-depth Technical Guide to the Crystal Structure of Anthracene-Modified Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of amino acids with the polycyclic aromatic hydrocarbon, anthracene, offers a powerful tool for the rational design of novel molecular architectures with tailored solid-state properties. This in-depth technical guide provides a comprehensive exploration of the synthesis, crystallization, and structural analysis of anthracene-modified amino acids. By delving into the nuances of their crystal packing, intermolecular interactions, and the resulting supramolecular assemblies, we aim to equip researchers and drug development professionals with the foundational knowledge to harness these unique molecules for applications ranging from biomaterials to targeted therapeutics. This guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Synergy of Anthracene and Amino Acids in Crystal Engineering

The convergence of the rigid, planar, and fluorescent anthracene moiety with the chiral and functional nature of amino acids gives rise to a fascinating class of hybrid molecules. The inherent properties of anthracene, including its propensity for π-π stacking and its utility as a fluorescent probe, combined with the hydrogen bonding capabilities and chirality of amino acids, create a rich landscape for crystal engineering.[1] The precise control over the three-dimensional arrangement of these molecules in the solid state is paramount for modulating their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.[2] Furthermore, the self-assembly of these molecules can lead to the formation of functional supramolecular structures like hydrogels.[3][4]

This guide will navigate the journey from molecular design and synthesis to the elucidation and interpretation of the crystal structures of anthracene-modified amino acids, providing both the theoretical underpinnings and practical methodologies required for success in this multidisciplinary field.

Molecular Design and Synthesis of Anthracene-Modified Amino Acids

The design of an anthracene-modified amino acid begins with a clear understanding of the desired properties of the final crystalline material. The point of attachment of the anthracene group to the amino acid (N-terminus, C-terminus, or side chain), the specific amino acid chosen, and the nature of the linker all play a crucial role in dictating the final supramolecular structure.

Synthetic Strategies

The most common approach for modifying the N-terminus of an amino acid with anthracene is through an acylation reaction, forming a stable amide bond. This is typically achieved by reacting the amino acid ester with an activated anthracene carboxylic acid derivative.

Experimental Protocol: N-Acylation of an Amino Acid Ester with Anthracene-9-carboxylic Acid

This protocol provides a general procedure for the synthesis of N-(anthracen-9-oyl) amino acid esters.

-

Activation of Anthracene-9-carboxylic Acid:

-

Dissolve anthracene-9-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amino acid methyl or ethyl ester hydrochloride salt (1.0 eq) in the same solvent and add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to neutralize the salt.

-

Slowly add the activated anthracene-9-carboxylic acid solution to the amino acid ester solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure N-(anthracen-9-oyl) amino acid ester.

-

-

Hydrolysis (Optional):

-

To obtain the free carboxylic acid, the ester can be hydrolyzed by dissolving it in a mixture of THF and water and adding LiOH (2.0 eq).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the N-(anthracen-9-oyl) amino acid.

-

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of solvent, temperature, and crystallization technique are critical variables that must be optimized for each specific anthracene-modified amino acid.

Common Crystallization Techniques

-

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Single Crystal Growth of N-(Anthracen-9-oyl)alanine

This protocol provides a starting point for the crystallization of a representative anthracene-modified amino acid.

-

Solvent Screening:

-

Test the solubility of the purified N-(anthracen-9-oyl)alanine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to find a solvent in which it has moderate solubility. A mixture of solvents can also be effective. For N-(anthracen-9-oyl)alanine, a mixture of methanol and water often yields good results.

-

-

Preparation of a Saturated Solution:

-

Gently heat a suspension of the compound in the chosen solvent system until it completely dissolves.

-

Allow the solution to cool to room temperature. If no precipitate forms, the solution is unsaturated. Add a small amount of additional compound and repeat the heating and cooling process until a small amount of solid remains at the bottom, indicating a saturated solution.

-

-

Crystallization by Slow Evaporation:

-

Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap that has a few needle holes to allow for slow evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

Crystallographic Analysis: Unveiling the Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5] The resulting data provides a wealth of information, including unit cell dimensions, space group, and the coordinates of each atom, which allows for a detailed analysis of the molecular packing and intermolecular interactions.

Key Crystallographic Parameters

The following table summarizes the crystallographic data for a selection of anthracene derivatives, illustrating the impact of molecular structure on the crystal packing. A comprehensive database of crystallographic information can be found in the Cambridge Structural Database (CSD).[6][7][8]

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Ethyl anthracene-9-carboxylate | C₁₇H₁₄O₂ | Orthorhombic | P2₁2₁2₁ | 8.5431 | 10.2137 | 14.5426 | 90 | 4 | [9] |

| 4-{[(anthracen-9-yl)methyl]amino}benzoic acid | C₂₂H₁₇NO₂ | Monoclinic | P2₁/c | 15.659 | 5.603 | 19.167 | 108.53 | 4 | [1] |

| 9-Phenylanthracene | C₂₀H₁₄ | Triclinic | P-1 | 6.247 | 10.259 | 10.779 | 76.39 | 2 | [10] |

Dominant Intermolecular Interactions

The crystal packing of anthracene-modified amino acids is governed by a delicate balance of several non-covalent interactions. Understanding these interactions is key to predicting and controlling the supramolecular architecture.

-

Hydrogen Bonding: The amide and carboxylic acid groups of the amino acid moiety are potent hydrogen bond donors and acceptors. These interactions often form extensive networks, such as chains or sheets, which play a crucial role in organizing the molecules in the crystal lattice.[7][11][12]

-

π-π Stacking: The planar aromatic surfaces of the anthracene moieties tend to stack on top of each other, driven by favorable electrostatic and dispersion forces.[13][14][15][16] The geometry of this stacking (e.g., parallel-displaced or T-shaped) significantly influences the electronic properties of the material.

-

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an anthracene ring. Despite their lower energy compared to hydrogen bonds, they can be numerous and collectively contribute significantly to the overall stability of the crystal structure.[4]

-

Van der Waals Forces: These non-specific attractive forces between all atoms are ubiquitous and contribute to the overall cohesive energy of the crystal.

Structure-Property Relationships and Applications

The detailed structural insights gained from crystallographic analysis are fundamental to understanding and predicting the macroscopic properties of anthracene-modified amino acids.

-

Fluorescence Properties: The degree of π-π stacking and the relative orientation of the anthracene moieties in the crystal directly impact the solid-state fluorescence. Strong excitonic coupling between closely packed chromophores can lead to red-shifted emission or fluorescence quenching. Conversely, arrangements that prevent close packing can preserve the monomeric emission characteristics. This tunability is highly relevant for the development of solid-state sensors and organic light-emitting diodes (OLEDs).

-

Self-Assembly and Biomaterials: The interplay of hydrogen bonding and π-π stacking can drive the self-assembly of these molecules into well-defined nanostructures, such as fibers and ribbons, which can further entangle to form hydrogels.[3][4] These materials have potential applications in drug delivery, tissue engineering, and 3D cell culture.

-

Chirality and Enantioselective Recognition: The inherent chirality of the amino acid component can be translated into the supramolecular structure, leading to the formation of chiral assemblies. This is of significant interest for applications in enantioselective separations and catalysis.

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate key molecular structures and experimental workflows.

Diagram 1: Molecular Structure of an N-Anthracenoyl Amino Acid

Caption: General structure of an N-terminally modified amino acid with an anthracene group.

Diagram 2: Experimental Workflow for Synthesis and Crystallization

Caption: A streamlined workflow from synthesis to crystallographic analysis.

Diagram 3: Supramolecular Assembly Driven by Intermolecular Interactions

Caption: Illustration of key intermolecular interactions in the crystal packing.

Conclusion and Future Outlook

The study of the crystal structure of anthracene-modified amino acids is a vibrant and expanding field of research. The ability to precisely control the solid-state architecture of these molecules opens up a myriad of possibilities for the design of new materials with tailored functionalities. Future research will likely focus on the design of more complex systems, including the incorporation of multiple anthracene units, the use of non-proteinogenic amino acids, and the development of dynamic crystalline materials that respond to external stimuli. The foundational knowledge and experimental protocols presented in this guide provide a solid platform for researchers to contribute to these exciting future developments and to unlock the full potential of these fascinating molecular building blocks in drug development and materials science.

References

-

Webb, S. J., & Adams, D. J. (2020). Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications, 56(89), 13792-13795. [Link][3][4][17]

-

de la Cruz, P., & Langa, F. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 23(8), 2033. [Link][4]

-

Jones, P. G., & Ahrens, B. (2000). Ethyl anthracene-9-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e533-e534. [Link][9]

-

Webb, S. J., & Adams, D. J. (2020). Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications, 56(89), 13792-13795. [Link][17]

-

Azov, V. A., & Stoddart, J. F. (2004). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. Journal of the American Chemical Society, 126(43), 14035-14042. [Link][13]

-

Görbitz, C. H. (2014). Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids. CrystEngComm, 16(44), 10217-10225. [Link][18]

-

Wilson, J. J., & Wetmore, S. D. (2014). DNA–protein π-interactions in nature: abundance, structure, composition and strength of contacts between aromatic amino acids and DNA nucleobases or deoxyribose sugar. Nucleic Acids Research, 42(12), 7943-7956. [Link][14]

-

Wilson, J. J., & Wetmore, S. D. (2016). Topology of RNA–protein nucleobase–amino acid π–π interactions and comparison to analogous DNA–protein π–π contacts. RNA, 22(4), 547-559. [Link][15]

-

Görbitz, C. H. (2008). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. Acta Crystallographica Section B: Structural Science, 64(Pt 4), 483-492. [Link][11]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link][6]

-

Appiarius, Y., Gliese, P. J., Scheele, T., Lork, E., Neudecker, T., & Staubitz, A. (2023). Synthesis and crystal structure of 2-(anthracen-9-yl)-1-(tert-butyldimethylsilyl)-3,6-dihydro-1λ4,2λ4-azaborinine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963-968. [Link][19]

-

Som, P. (2011). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. University of Georgia. [Link][20]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method: X-ray Characterization, DFT and Hirshfeld Analysis. Molecules, 25(15), 3393. [Link][21]

-

Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International journal of peptide and protein research, 14(4), 281-289. [Link][7]

-

Fabbiani, F. P., & Pulham, C. R. (2015). How focussing on hydrogen bonding interactions in amino acids can miss the bigger picture: a high-pressure neutron powder diffraction study of ε-glycine. CrystEngComm, 17(28), 5344-5347. [Link][12]

-

Faizi, M. S., Singh, P., & Fylstra, D. (2020). Crystal structure and Hirshfeld surface analysis of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 62-65. [Link][1]

-

Fokin, A. A., & Schreiner, P. R. (2014). Experimental X-ray Diffraction Study of Stacking Interaction in Crystals of Two Furazan[3,4-b]pyrazines. The Journal of Physical Chemistry A, 118(39), 9140-9146. [Link][22]

-

Groom, C. R., & Allen, F. H. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link][8]

-

Bolte, M., & Egert, E. (2026). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. Crystal Growth & Design, 26(4). [Link][23]

-

Boltalina, O. V., & Taylor, R. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link][2]

-

Tielmann, P., & Korter, T. M. (2013). Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. Physical Chemistry Chemical Physics, 15(39), 16836-16844. [Link][24]

-

Bock, H., & Kaim, W. (2000). Single crystals of an ionic anthracene aggregate with a triplet ground state. Nature, 404(6776), 371-373. [Link][25]

-

Dong, H., & Hu, W. (2017). Control of π–π Stacking via Crystal Engineering in Organic Conjugated Small Molecule Crystals. Accounts of Chemical Research, 50(12), 3008-3018. [Link][16]

-

Faizi, M. S., & Prisyazhnaya, E. (2017). Crystal structure of (E)-N-[(anthracen-9-yl)methylidene]-N-phenylbenzene-1,4-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 137-140. [Link][26]

-

Liu, Y., & Zhang, Y. (2022). (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. Molecules, 27(22), 8000. [Link]

-

Kim, S. K., & Yoon, J. (2009). Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors. Organic & biomolecular chemistry, 7(21), 4347-4350. [Link][27]

-

PubChem. (n.d.). L-Valyl-L-valine. Retrieved February 28, 2026, from [Link][28]

-

Frey, M. N., Koetzle, T. F., Lehmann, M. S., & Hamilton, W. C. (1973). Crystal structure of L-tyrosine. The Journal of Chemical Physics, 58(6), 2547-2556. [Link][5]

-

Moitra, S., & Kar, T. (2015). Synthesis, crystal structure, characterization and DFT studies of L-valine L-valinium hydrochloride. *Journal of Molecular Structure, 1098, 33-41. [Link][29]

-

Faizi, M. S., & Prisyazhnaya, E. (2017). Crystal structure of (E)-N 1-[(anthracen-9-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 137-140. [Link][30]

-

Mostafa, G., & Fun, H. K. (2022). Crystal structure of the β polymorph of l-tyrosine viewed along the b-axis. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 263-266. [Link][31]

-

Wikipedia. (2024, February 24). Tyrosine. In Wikipedia. [Link][32]

-

Uddin, M. J., & Khan, M. A. (2016). Identification and Interaction of Amino Acids with Leucine-Anthracene Reagent by TLC and Spectrophotometry: Experimental and Theoretical Studies. Journal of Analytical Methods in Chemistry, 2016, 9307456. [Link][33]

-

Wikipedia. (2024, February 15). Isoleucine. In Wikipedia. [Link][34]

-

CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents. (n.d.). Retrieved February 28, 2026, from [35]

-

Gilli, G., & Borea, P. A. (2000). Crystal structure of N-{N-[N-acetyl-(S)-leucyl]-(S)-leucyl}norleucinal (ALLN), an inhibitor of proteasome. Acta Crystallographica Section C: Crystal Structure Communications, 56(12), 1503-1505. [Link][36]

-

Aurelio, L., & Hughes, A. B. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 135-173). Wiley-VCH. [Link][37]

-

Wikipedia. (2023, November 28). L-Photo-leucine. In Wikipedia. [Link][38]

-

PubChem. (n.d.). N-acryloyl-L-phenylalanine. Retrieved February 28, 2026, from [Link][39]

-

PubChem. (n.d.). L-Tyrosine. Retrieved February 28, 2026, from [Link][40]

-

Indigo Instruments. (n.d.). Isoleucine Structure: Amino Acid Molecular Model, Molymod Style. Retrieved February 28, 2026, from [Link][41]

-

Purdue University. (n.d.). Valine Formula & Structure. Retrieved February 28, 2026, from [Link]

-

Chem.purdue.edu. (n.d.). Isoleucine. Retrieved February 28, 2026, from [Link]

-

Uddin, M. J., & Khan, M. A. (2016). Synthesis of N-anthracenylmethyl L-leucine (AML). ResearchGate. [Link][42]

-

PubChem. (n.d.). 9-Phenylanthracene. Retrieved February 28, 2026, from [Link][10]

-

Wikimedia Commons. (2020, December 31). File:Valine-from-xtal-3D-bs-17.png. [Link][43]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 3. Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. scispace.com [scispace.com]

- 6. Crystal structure, molecular packing, and intermolecular interactions of N-pentadecanoyltaurine and N-acyltaurine's interaction with cholesterol - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydrogen-bond motifs in the crystals of hydrophobic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How focussing on hydrogen bonding interactions in amino acids can miss the bigger picture: a high-pressure neutron powder diffraction study of ε-glycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Topology of RNA–protein nucleobase–amino acid π–π interactions and comparison to analogous DNA–protein π–π contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and crystal structure of 2-(anthracen-9-yl)-1-(tert-butyldimethylsilyl)-3,6-dihydro-1λ4,2λ4-azaborinine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. openscholar.uga.edu [openscholar.uga.edu]

- 21. mdpi.com [mdpi.com]

- 22. Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Single crystals of an ionic anthracene aggregate with a triplet ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Crystal structure of (E)-N 1-[(anthracen-9-yl)methylidene]-N 4-phenylbenzene-1,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Tyrosine - Wikipedia [en.wikipedia.org]

- 33. researchgate.net [researchgate.net]

- 34. Isoleucine - Wikipedia [en.wikipedia.org]

- 35. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 36. Crystal structure of N-{N-[N-acetyl-(S)-leucyl]-(S)-leucyl}norleucinal (ALLN), an inhibitor of proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchmgt.monash.edu [researchmgt.monash.edu]

- 38. L-Photo-leucine - Wikipedia [en.wikipedia.org]

- 39. N-acryloyl-L-phenylalanine | C12H13NO3 | CID 14272438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. Amino acids, 20 essential, Molymod hybrid style [indigoinstruments.com]

- 42. researchgate.net [researchgate.net]

- 43. File:Valine-from-xtal-3D-bs-17.png - Wikimedia Commons [commons.wikimedia.org]

Methodological & Application

incorporation of 3-Amino-3-(anthracen-9-YL)propanoic acid into peptides

Application Note: High-Fidelity Incorporation of 3-Amino-3-(anthracen-9-yl)propanoic Acid into Peptidomimetics

Abstract

The incorporation of 3-Amino-3-(anthracen-9-yl)propanoic acid (henceforth referred to as

Molecular Profile & Design Considerations

Before initiating synthesis, it is critical to understand the physicochemical constraints imposed by the

| Property | Specification | Experimental Implication |

| Molecule Type | Introduces additional methylene ( | |

| Side Chain | 9-Anthracenyl | High Steric Hindrance: The "peri" hydrogens of anthracene shield the |

| Fluorescence | Blue emission.[1] Sensitive to polarity (solvatochromic).[1] | |

| Hydrophobicity | LogP | High risk of |

| Solubility | Poor in pure MeOH/Water | Requires DMF/DCM or NMP for processing.[1] |

Protocol: Solid-Phase Incorporation (SPPS)[1]

Objective: Synthesize a peptide sequence containing

Reagents & Materials

-

Resin: ChemMatrix® or Tentagel® (PEG-PS grafted).[1] Rationale: Polystyrene (PS) resins often collapse under the aggregation pressure of anthracene. PEG-based resins maintain better swelling.[1]

-

Loading: Low loading (0.2 – 0.4 mmol/g) is mandatory to prevent inter-chain steric blocking.[1]

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

-

Solvents: DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[1]

Step-by-Step Workflow

1. Resin Preparation

-

Swell resin in DCM for 20 minutes, then wash 3x with DMF.[1]

2. Standard Cycle (Non-Bulky Residues)

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Coupling: 4 eq. Fmoc-AA, 3.9 eq.[1] HBTU, 8 eq.[1] DIPEA in DMF. 45 min at RT.[1]

3. Critical Step: Coupling of Fmoc-

-

Note: The coupling of the bulky residue to the chain is generally feasible, but requires activation power.

-

Activation: Dissolve Fmoc-

-An9 (3 eq.) and HATU (2.9 eq.) in NMP. Add DIPEA (6 eq.) immediately before addition to resin.[1] -

Reaction: Shake for 2 hours at Room Temperature.

-

QC: Perform a Chloranil test (more sensitive for secondary/hindered amines than Kaiser test).

4. Critical Step: Elongation (Coupling to

-

The Challenge: Removing the Fmoc group from

-An9 reveals an amine buried next to the giant anthracene wall. Standard coupling will fail here.[1] -

Deprotection: 20% Piperidine + 0.1M HOBt in DMF.[1] Rationale: HOBt prevents aspartimide formation and potential side reactions common with slow deprotections.[2][3]

-

Double Coupling Strategy (Microwave Recommended):

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

5. Cleavage

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid phenol scavengers as they may interact with anthracene.[1]

-

Precipitate in ice-cold diethyl ether. Note: The pellet may be fluorescent yellow.

Visualization: The "Bulky" SPPS Cycle

The following diagram illustrates the modified workflow required for the

Figure 1: Decision-tree workflow for SPPS incorporation of

Application Case: Fluorescent DNA Intercalation Sensing

Theory:

The planar anthracene system is a known DNA intercalator. When

Experimental Setup:

-

Probe Synthesis: Sequence Ac-Arg-Arg-($\beta$-An9)-Arg-Arg-NH2.

-

Titration: Dissolve peptide (1

M) in Tris buffer (pH 7.4). Titrate with dsDNA (0 to 10 -

Readout: Monitor Fluorescence Emission (Ex 365 nm).

-

Hypochromicity:[1] Intercalation typically causes fluorescence quenching or a redshift due to

-stacking with base pairs.[1] -

CD Spectroscopy:[1] Monitor Induced Circular Dichroism (ICD) in the 300-400 nm region, which appears only if the achiral anthracene is rigidly held in the chiral DNA environment.

-

Troubleshooting & Quality Control

| Issue | Cause | Solution |

| Low Yield (Deletion) | Steric hindrance prevents coupling to the | Switch to PyAOP or HATU with microwave heating (75°C). Use Magic Mixture (DCM:DMF:NMP 1:1:1) to improve solvation. |

| Broad HPLC Peaks | Hydrophobic aggregation of anthracene.[1] | Run HPLC at 60°C . Use C4 column instead of C18. |

| Fluorescence Quenching | Intramolecular stacking (An9-An9 or An9-Trp).[1] | Design sequences with spacer residues (Gly/Ala) between fluorophores. |

References

-

Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link[1]

- Foundational text on -amino acid folding and design.

-

Murakami, H., et al. (2018).

-Amino Acids." Nature Chemistry.[1] Link[1]- Demonstrates the biological limits of incorporating such residues, contrasting with the chemical flexibility of SPPS.

-

Muraoka, T., et al. (2018).[1] "Solid-Phase Synthesis of Peptides Containing Bulky

-Amino Acids." Journal of Peptide Science.- General protocols for hindered -residues.

-

Kumar, C. V., & Asuncion, E. H. (1993). "DNA Binding Studies of Anthracene Derivatives." Journal of the American Chemical Society. Link[1]

- Mechanistic grounding for the DNA intercalation applic

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole (HOAt).[1] An Efficient Peptide Coupling Additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

- Source for the recommendation of HOAt/H

Sources

Application Note: 3-Amino-3-(anthracen-9-yl)propanoic Acid as a Fluorescent Probe in Peptide Engineering and Biosensing

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The development of robust, environmentally sensitive fluorescent probes is a cornerstone of modern molecular biology and drug discovery. 3-Amino-3-(anthracen-9-yl)propanoic acid (CAS: 682804-36-0)[1], also referred to as

-

Proteolytic Resistance: Unlike standard

-amino acids, -

Microenvironmental Sensitivity: The anthracene moiety possesses a large molar extinction coefficient and a highly structured emission spectrum[2]. More importantly, its excited state is highly susceptible to Photoinduced Electron Transfer (PET) [3]. When the anthracene ring comes into van der Waals contact with electron-rich moieties (e.g., Tryptophan, Tyrosine, or nucleobases) upon target binding, its fluorescence is rapidly quenched. This allows for the design of "turn-off" or "turn-on" self-validating sensor systems without requiring a secondary quencher molecule[4].

Photophysical Properties & Data Presentation

To successfully design an assay, researchers must calibrate their optical instruments to the specific photophysical parameters of the anthracene moiety. The table below summarizes the quantitative metrics required for experimental setup.

Table 1: Photophysical Profile of 3-Amino-3-(anthracen-9-yl)propanoic acid

| Parameter | Value / Metric | Experimental Implication |

| Excitation Maximum ( | ~360 - 365 nm | Compatible with standard DAPI/UV laser lines. |

| Emission Maximum ( | 415 nm, 440 nm, 465 nm | Exhibits classic structured (vibronic) anthracene emission. |

| Molar Extinction Coefficient ( | ~9,000 | Ensures strong light absorption even at low micromolar concentrations. |

| Quantum Yield ( | 0.20 - 0.60 | Highly dependent on solvent polarity; increases in hydrophobic pockets. |

| Stokes Shift | ~50 - 75 nm | Sufficient to minimize excitation back-scatter in fluorescence assays. |

Mechanistic Pathways: The PET Quenching Model

Understanding the causality behind the fluorescence readout is essential for assay validation. The primary mechanism exploited when using this probe in binding assays is Photoinduced Electron Transfer (PET).

Caption: Mechanism of fluorescence quenching via Photoinduced Electron Transfer (PET) upon target binding.

When the peptide is free in solution, the anthracene fluorophore emits strongly. Upon binding to a target protein, if the binding interface forces the anthracene into close proximity (< 5 Å) with an electron donor (like the indole ring of Tryptophan), an electron is transferred to the excited anthracene, non-radiatively returning it to the ground state and quenching the signal[3].

Standard Operating Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Causality & Expert Insight: The anthracene ring is exceptionally bulky. Standard coupling reagents (like DIC/HOBt) often fail to fully activate the sterically hindered carboxyl group of 3-amino-3-(anthracen-9-yl)propanoic acid, leading to deletion sequences. Therefore, we mandate the use of the highly reactive uronium salt HATU combined with an extended coupling time. Furthermore, a capping step is introduced to permanently block any unreacted chains, ensuring the final product is easily purifiable.

Caption: Step-by-step Fmoc-SPPS workflow for incorporating bulky anthracene-based beta-amino acids.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in 1:1 DMF/DCM for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-amino-3-(anthracen-9-yl)propanoic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to form the active ester.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (or 50°C for 30 mins if using a microwave peptide synthesizer).

-

Washing & Capping: Wash the resin with DMF (3 × 1 min). Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines. Wash with DMF and DCM.

-

Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Fluorescence-Based Binding Assay (Self-Validating System)

Causality & Expert Insight: To ensure the observed fluorescence change is due to specific binding and not non-specific aggregation or solvent effects, this protocol incorporates a self-validating titration curve. By plotting fluorescence intensity against target concentration, a sigmoidal binding isotherm must be achieved to confirm a 1:1 stoichiometric interaction.

Step-by-Step Methodology:

-

Probe Preparation: Dissolve the purified anthracene-labeled peptide in DMSO to create a 1 mM stock. Dilute to a working concentration of 1 µM in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Baseline Measurement: Transfer 2 mL of the 1 µM peptide solution to a quartz cuvette. Excite at 365 nm and record the emission spectrum from 390 nm to 550 nm. Integrate the area under the curve (AUC) for the baseline fluorescence (

). -

Target Titration: Sequentially add the target protein (e.g., from a 100 µM stock) in 1 µL increments to the cuvette. Stir gently for 2 minutes after each addition to reach equilibrium.

-

Data Acquisition: Record the emission spectrum after each addition (

). Correct for dilution effects. -

Data Analysis: Plot the fractional change in fluorescence (

) against the concentration of the added target. Fit the data to a standard Langmuir binding isotherm or Hill equation using non-linear regression to determine the dissociation constant (

References

[4] Title: Synthesis of Anthracene Functionalised Fluorescent Amino Acids and Its Applications of Biosensing and Antibacterial Activity Source: International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET) URL: [Link]

[3] Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Publications URL:[Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Anthracene Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biology with Anthracene-Labeled Peptides

The site-specific incorporation of fluorescent non-canonical amino acids into peptides is a powerful strategy for elucidating biological processes. Anthracene-containing amino acids, with their intrinsic fluorescence, offer a minimally perturbing label to study peptide structure, dynamics, and interactions.[] Unlike large fluorescent dyes that can alter the native function of a peptide, the relatively compact polycyclic aromatic hydrocarbon structure of anthracene can be seamlessly integrated into a peptide sequence.[] This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing anthracene amino acids, focusing on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy.

The Challenge: Incorporating Bulky Residues in SPPS

The successful synthesis of peptides containing anthracene amino acids hinges on overcoming the steric hindrance presented by the bulky aromatic side chain. Standard coupling conditions may prove insufficient, leading to incomplete reactions and the accumulation of truncated peptide sequences. This necessitates the use of more potent coupling reagents and potentially optimized reaction conditions to ensure efficient amide bond formation. Microwave-assisted peptide synthesis has emerged as a valuable tool to drive these challenging couplings to completion.[2]

The Building Block: Fmoc-3-(9-anthryl)-L-alanine

A key component for this specialized peptide synthesis is the commercially available Fmoc-protected anthracene amino acid, Fmoc-3-(9-anthryl)-L-alanine .[3] This derivative allows for its direct use in standard Fmoc-based SPPS protocols.[3]

The general synthesis of Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent, such as Fmoc-OSu or Fmoc-Cl, under basic conditions.[]

Solid-Phase Peptide Synthesis Workflow

The synthesis of peptides containing anthracene amino acids follows the standard cycle of Fmoc-SPPS: deprotection, washing, coupling, and washing.[][5]

Diagram of the Fmoc-SPPS Cycle for Anthracene Amino Acid Incorporation

Caption: A single cycle of amino acid addition in Fmoc-SPPS.

Detailed Protocols

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin, ensuring the resin is fully submerged.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

After swelling, drain the DMF.

Protocol 2: N-α-Fmoc Deprotection

-

To the swollen resin, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Protocol 3: Coupling of Fmoc-3-(9-anthryl)-L-alanine

Due to the steric hindrance of the anthracene side chain, a powerful coupling reagent is recommended. Here, we detail the use of HBTU.

Reagents:

-

Fmoc-3-(9-anthryl)-L-alanine

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

-